

An In-depth Technical Guide to Azido-PEG8-acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Azido-PEG8-acid

Cat. No.: B605881

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG8-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. Its unique properties, including a discrete polyethylene glycol (PEG) chain, a terminal azide group for "click" chemistry, and a carboxylic acid for amide bond formation, make it a versatile tool in the development of advanced therapeutics and research reagents.

Core Properties and Structure

Azido-PEG8-acid, with the chemical formula $C_{19}H_{37}N_3O_{10}$, is a well-defined molecule featuring an eight-unit PEG spacer.^{[1][2]} This discrete PEG chain length ensures uniformity in conjugates, simplifying analysis and improving reproducibility compared to polydisperse PEG linkers.^[3] The terminal azide (N_3) and carboxylic acid ($COOH$) functionalities offer orthogonal reactivity, allowing for sequential and site-specific conjugation of different molecules.^[4]

Physicochemical Properties

Property	Value	References
Chemical Formula	C19H37N3O10	[1]
Molecular Weight	~467.51 g/mol	
CAS Number	1214319-92-2	
Purity	Typically ≥95% or >96%	
Solubility	Water, DMSO, DCM, DMF	
Appearance	Varies (often a solid or oil)	
Storage	-20°C, desiccated	

Key Applications

The bifunctional nature of **Azido-PEG8-acid** makes it a valuable linker in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** **Azido-PEG8-acid** can be used to link a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC.
- **PROTACs (Proteolysis Targeting Chimeras):** This linker can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs for targeted protein degradation. The PEG linker's length and flexibility are crucial for the formation of a productive ternary complex.
- **Bioconjugation and Labeling:** It is used to attach biomolecules to surfaces, nanoparticles, or other molecules for various research applications. The azide group allows for highly specific "click" chemistry reactions.
- **Surface Functionalization:** The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide group remains available for subsequent reactions.

Experimental Protocols

The utility of **Azido-PEG8-acid** stems from the selective reactivity of its two functional groups. Below are detailed protocols for the two primary conjugation reactions.

Protocol 1: Amide Bond Formation via EDC/NHS

Coupling of the Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of **Azido-PEG8-acid** for conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Azido-PEG8-acid**
- Amine-containing molecule
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
- Conjugation Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Anhydrous DMSO or DMF
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
- Desalting column or dialysis cassette for purification

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG8-acid** (e.g., 10-50 mM) in anhydrous DMSO or DMF.
 - Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.
 - Dissolve the amine-containing molecule in the Conjugation Buffer.

- Activation of **Azido-PEG8-acid**:
 - In a reaction tube, add the desired amount of **Azido-PEG8-acid** from the stock solution to the Activation Buffer.
 - Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the **Azido-PEG8-acid** solution.
 - Incubate for 15 minutes at room temperature to form the NHS-ester.
- Conjugation to the Amine-Containing Molecule:
 - Immediately add the activated **Azido-PEG8-acid** solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point, but this should be optimized.
 - Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
 - Purify the conjugate to remove excess linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of an **Azido-PEG8-acid** conjugate and an alkyne-functionalized molecule.

Materials:

- Azide-functionalized molecule (prepared using Protocol 1 or a similar method)

- Alkyne-functionalized molecule
- Copper (II) Sulfate (CuSO_4)
- Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
- Reducing Agent: Sodium Ascorbate
- Conjugation Buffer: PBS or other suitable buffer
- DMSO or DMF for dissolving hydrophobic molecules

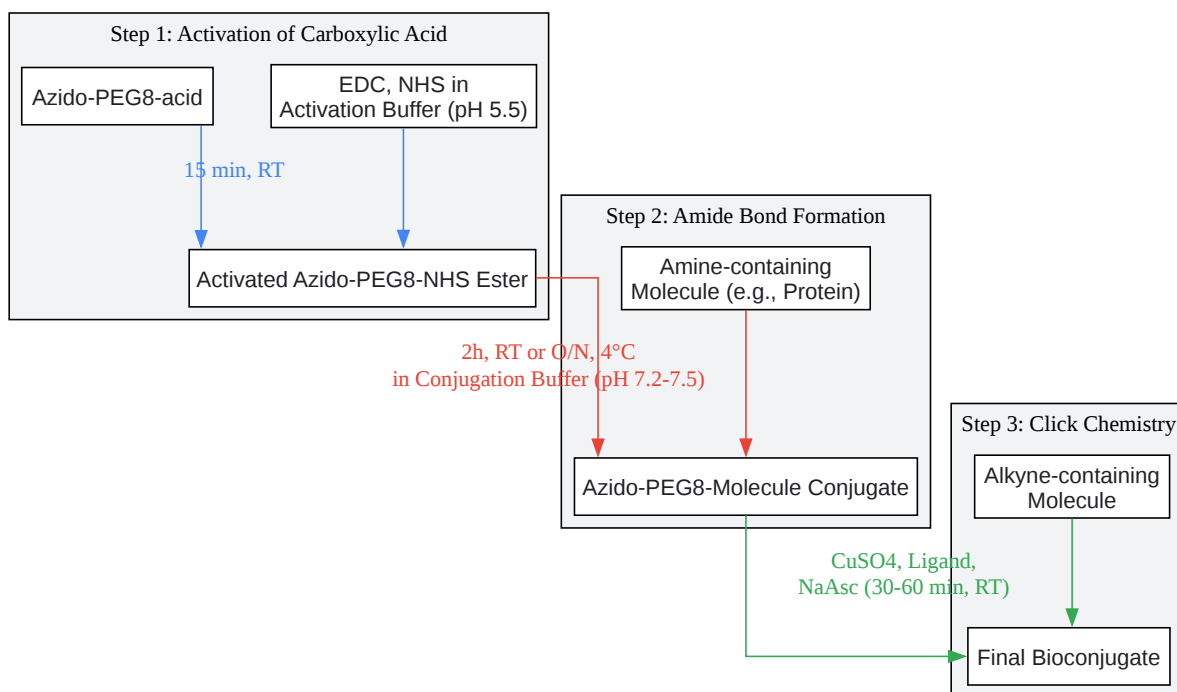
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 100 mM CuSO_4 stock solution in water.
 - Prepare a 200 mM THPTA or TBTA ligand stock solution in water or DMSO/water.
 - Prepare a fresh 100 mM sodium ascorbate stock solution in water.
 - Dissolve the azide- and alkyne-functionalized molecules in a suitable buffer or co-solvent like DMSO.
- Catalyst Premix:
 - In a separate tube, mix CuSO_4 and the ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.
- Conjugation Reaction:
 - In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a molar ratio of 1:1.5 to 1:5 of azide to alkyne is a common starting point).

- Add the premixed copper-ligand complex to the reaction mixture (typically 10-25 equivalents relative to the limiting reagent).
- Initiate the reaction by adding the sodium ascorbate solution (typically 20-40 equivalents).
- Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
- Purification:
 - Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and the copper catalyst.

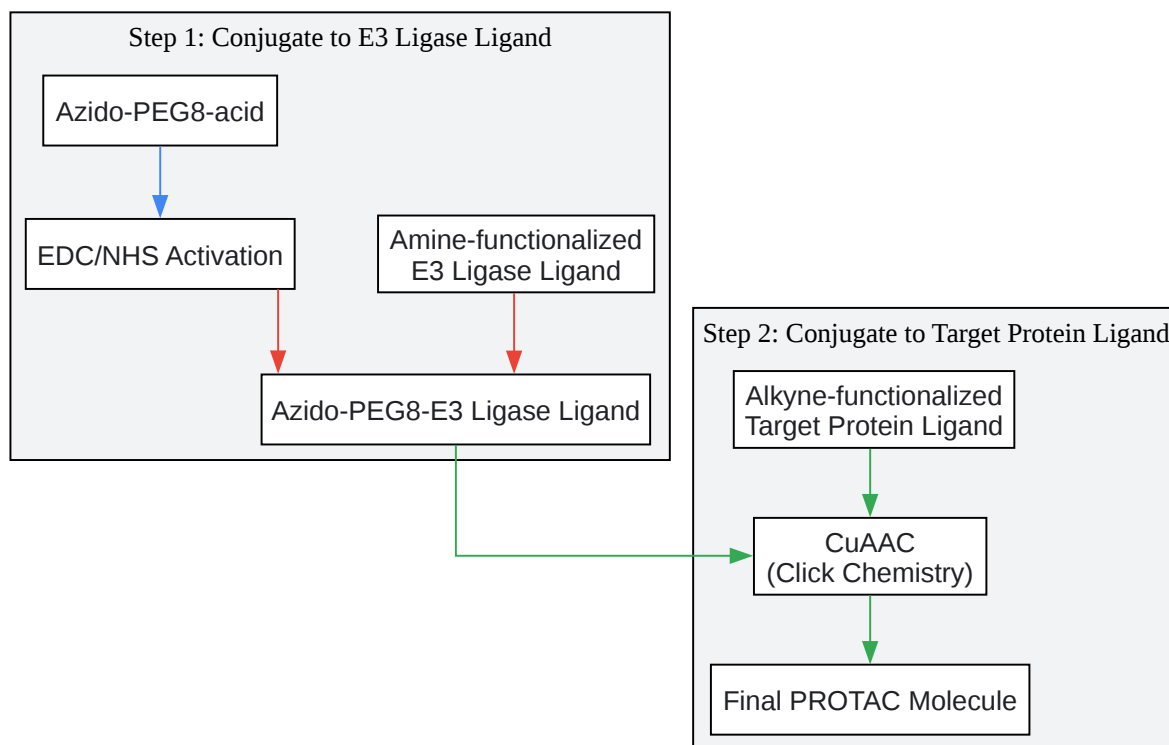
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the chemical logic of using **Azido-PEG8-acid**.



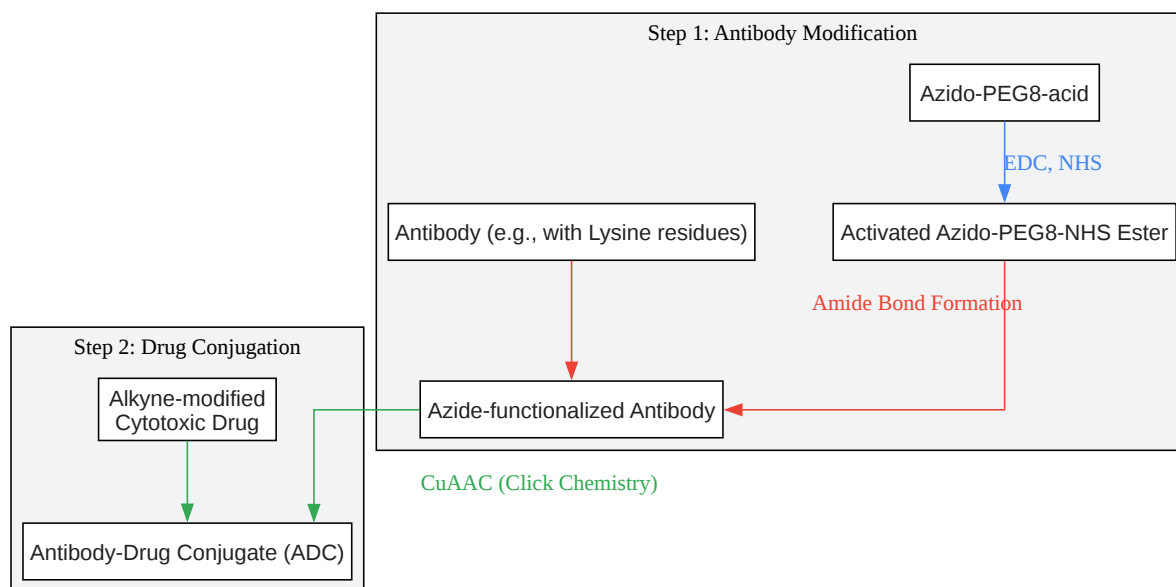
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Caption: General workflow for a two-step conjugation using **Azido-PEG8-acid**.



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Caption: Synthesis of a PROTAC using **Azido-PEG8-acid** as the linker.



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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

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